Sodium hydrogencyanamide

説明

The exact mass of the compound Sodium cyanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

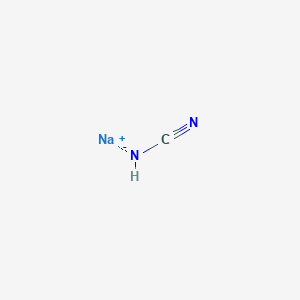

2D Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;cyanoazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHN2.Na/c2-1-3;/h2H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEGFNBBAVRKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[NH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHN2Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051791 | |

| Record name | Sodium cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.022 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17292-62-5 | |

| Record name | Cyanamide, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017292625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cyanamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of solid sodium hydrogencyanamide

An In-depth Technical Guide to the Synthesis of Solid Sodium Hydrogencyanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (NaHCN₂), a versatile and reactive intermediate crucial in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] The document details both traditional and modern industrial methodologies, offering detailed experimental protocols, comparative data, and process visualizations to support research and development efforts.

Synthesis Methodologies

The preparation of solid this compound has evolved from early anhydrous methods to more cost-effective and scalable aqueous industrial processes.

Traditional Anhydrous Routes

Early synthesis methods were characterized by their reliance on anhydrous reagents and solvents.[1] While capable of yielding high-purity products, these techniques are often cumbersome and expensive for large-scale production.[1]

-

Reaction with Sodium Alkoxides: A foundational method involves the acid-base reaction between the weakly acidic cyanamide and a strong base like sodium methoxide or sodium ethoxide in an alcoholic solvent.[1][2] A critical requirement for this process is the use of anhydrous alcohols to prevent unwanted side reactions.[1]

-

Reaction with Anhydrous Sodium Hydroxide: As an alternative to alkoxides, anhydrous sodium hydroxide can be used as the base. This reaction is typically carried out in aliphatic alcohols with 3 to 6 carbon atoms as the solvent.[2]

Modern Industrial Aqueous Synthesis

The cornerstone of modern, large-scale production is the reaction of cyanamide with sodium hydroxide in an aqueous solution.[1] This approach is more cost-effective and circumvents the need for expensive and difficult-to-handle anhydrous solvents.[1]

A key innovation in the industrial production of solid this compound is the immediate application of rapid dehydration techniques following the aqueous-phase synthesis.[1][2] The aqueous solution or suspension of the product is concentrated to dryness using a spray dryer or an atomization dryer.[2] This process atomizes the liquid feed into fine droplets inside a chamber with hot heating gas (such as air or nitrogen), yielding a pulverulent, free-flowing product with good purity and storage stability.[1][2]

Synthesis from Alternative Precursors

An alternative industrial method avoids starting with isolated cyanamide. This process involves reacting lime nitrogen (calcium cyanamide, CaCN₂) with an aqueous solution of sodium sulfate. The reaction produces this compound alongside calcium hydroxide and sodium bisulfate.[3]

The reaction is as follows: CaCN₂ + Na₂SO₄ + 2H₂O → NaHCN₂ + NaHSO₄ + Ca(OH)₂[3]

Following the reaction, the insoluble byproducts are removed by filtration to yield an aqueous solution of this compound.[3]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data and key characteristics of the primary synthesis routes.

Table 1: Comparison of Core Synthesis Methodologies

| Method | Starting Materials | Solvent | Key Conditions | Advantages | Disadvantages |

| Sodium Alkoxide | Cyanamide, Sodium Ethoxide/Methoxide | Anhydrous Alcohol | Anhydrous environment | High purity product[1] | Expensive, cumbersome for large-scale production, requires anhydrous reagents[1] |

| Aqueous NaOH | Cyanamide, Sodium Hydroxide | Water | Reaction followed by rapid spray drying | Cost-effective, suitable for large-scale industrial production, avoids anhydrous solvents[1][2] | Requires specialized drying equipment for solid product isolation[2] |

| Lime Nitrogen | Calcium Cyanamide (CaCN₂), Sodium Sulfate | Water | Reaction temperature: 0-40°C; Reaction time: 8-16h[3] | Utilizes inexpensive raw materials[3] | Generates multiple byproducts requiring separation[3] |

Table 2: Product Specifications from Industrial Aqueous Synthesis

| Parameter | Reported Value | Methodology |

| Purity | 82% - 94% | Reaction of aqueous cyanamide and NaOH, followed by spray drying[2] |

| Residual Moisture | 1% - 3% | Reaction of aqueous cyanamide and NaOH, followed by spray drying[2] |

Experimental Protocols

Protocol 1: Laboratory Synthesis via Sodium Ethoxide in Ethanol

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.

-

Reaction: Slowly add a solution of cyanamide in anhydrous ethanol to the sodium ethoxide solution at room temperature with constant stirring.

-

Precipitation: The this compound salt will precipitate out of the solution upon formation. The reaction can be cooled to enhance precipitation.

-

Isolation: Collect the solid product by filtration under an inert atmosphere.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the final product under a vacuum to remove all traces of the solvent.

Protocol 2: Industrial Synthesis via Aqueous NaOH and Spray Drying

-

Reaction: Prepare an aqueous solution of cyanamide. In a suitable industrial reactor, add a stoichiometric amount of aqueous sodium hydroxide solution. The reaction is typically performed at ambient or slightly elevated temperatures.

-

Feed Preparation: The resulting aqueous solution or suspension of this compound, with a solids content typically between 20% and 70% by weight, is prepared for drying.[2]

-

Atomization Drying: Immediately pass the solution/suspension into a spray dryer. The liquid is atomized into fine droplets.

-

Drying: The droplets are contacted with a stream of hot gas (e.g., air or nitrogen), causing rapid evaporation of the water.

-

Collection: The resulting fine-particled, solid this compound powder is separated from the gas stream using cyclones or filters and collected. The product typically has a purity of 82-94% and a residual moisture content of 1-3%.[2]

-

Post-Treatment (Optional): If necessary, the product can be subjected to further drying.[2]

Protocol 3: Synthesis from Calcium Cyanamide and Sodium Sulfate

-

Solution Preparation: Prepare an aqueous solution of sodium sulfate.

-

Reaction: Add lime nitrogen (calcium cyanamide) to the sodium sulfate solution. The molar ratio of lime nitrogen to sodium sulfate is typically maintained between 1:1 and 1:1.1.[3]

-

Controlled Conditions: Maintain the reaction temperature between 0°C and 40°C for a duration of 8 to 16 hours, allowing the reaction to proceed until the pH reaches 4.5 to 6.[3]

-

Filtration: Filter the resulting slurry to remove the solid byproducts, primarily calcium hydroxide and some sodium bisulfate.[3]

-

Product Solution: The resulting filtrate is an aqueous solution of this compound, which can be used for subsequent reactions or processed further for isolation.

Process Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Caption: Workflow for modern industrial synthesis of solid NaHCN₂.

Caption: Workflow for NaHCN₂ synthesis from lime nitrogen.

Caption: Logical workflow for the purification of NaHCN₂ by recrystallization.

References

- 1. Sodium hydrogen cyanamide | 19981-17-0 | Benchchem [benchchem.com]

- 2. US4714602A - Process for the preparation of solid sodium hydrogen cyanamide - Google Patents [patents.google.com]

- 3. CN104176746A - Synthetic method of cyanamide aqueous solution from sodium sulfate - Google Patents [patents.google.com]

A Technical Guide to the Chemical Properties and Structure of Sodium Hydrogencyanamide

Abstract

Sodium hydrogencyanamide (NaHNCN), the monosodium salt of cyanamide, is a highly versatile and reactive chemical intermediate. Its unique molecular structure, characterized by a potent nucleophilic anion, makes it a valuable building block in the synthesis of a diverse range of organic compounds, particularly pharmaceuticals and agrochemicals. This technical guide provides an in-depth examination of the chemical properties, molecular structure, reactivity, and key experimental protocols related to this compound. It is intended for researchers, scientists, and professionals in drug development who utilize cyanamide chemistry in their work. All quantitative data is presented in structured tables, and key processes are visualized using workflow diagrams to ensure clarity and ease of use.

Introduction

Cyanamide chemistry is a significant branch of organic chemistry, centered around the reactive nitrogen-carbon-nitrogen (NCN) framework.[1] The parent compound, cyanamide (H₂NCN), possesses both a nucleophilic amino group and an electrophilic nitrile group, allowing it to participate in a wide array of chemical transformations.[1] this compound (NaHNCN), also known as monosodium cyanamide, is the salt derived from the deprotonation of the weakly acidic cyanamide.[1] The resulting hydrogencyanamide anion ([HNCN]⁻) is a potent nucleophile, enhancing the reactivity of the cyanamide moiety.[1] This property makes this compound a fundamental reagent for introducing nitrogen-containing functionalities and a key starting material for producing substituted cyanamides, guanidines, and various heterocyclic compounds.[1][2]

Molecular Structure and Tautomerism

The chemical behavior of this compound is governed by the structure of the hydrogencyanamide anion. This anion exists in two tautomeric forms: the dominant cyanamide form and the minor carbodiimide form.[3][2]

Spectroscopic and reactivity data strongly favor the cyanamide tautomer.[3] The negative charge in the hydrogencyanamide anion is delocalized across the N-C-N fragment, which contributes to its stability and high nucleophilicity.[1] The tautomeric equilibrium constant for the formation of the parent carbodiimide from cyanamide in water is estimated to be very low, at approximately 0.6 × 10⁻⁷, further confirming the prevalence of the cyanamide form.[4]

Caption: Tautomeric equilibrium of the hydrogencyanamide anion.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. The data is compiled from various chemical suppliers and literature sources.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | Sodium cyanoazanide | |

| Synonyms | Monosodium cyanamide, Cyanamide monosodium salt | [5] |

| CAS Number | 17292-62-5 | [5] |

| EC Number | 241-322-3 | [5] |

| PubChem Substance ID | 24873002 | [5] |

| Chemical Formula | ||

| Linear Formula | NCNHNa | [5] |

| Molecular Formula | CHN₂Na | [5] |

| Molecular Weight | 64.02 g/mol | [5] |

| Physical Properties | ||

| Appearance | Tan to white crystalline powder | [5][6] |

| Melting Point | >360 °C | [5] |

| Structural Information | ||

| SMILES String | [Na]NC#N | [5] |

| InChI Key | MBEGFNBBAVRKLK-UHFFFAOYSA-N | [5] |

| Acidity (Parent Acid) | ||

| pKa of Cyanamide (H₂NCN) | 10.3 | [3][2] |

| Handling | ||

| Storage Temperature | 2-8°C | [5] |

Reactivity and Chemical Behavior

Nucleophilicity

The anionic nature of this compound makes it a significantly more potent nucleophile than its parent compound, cyanamide.[1] This enhanced reactivity allows it to readily participate in addition and substitution reactions, making it a key reagent for introducing the cyanamide framework into organic molecules.[1]

Hydrolysis

Aqueous solutions of this compound exhibit limited stability and undergo hydrolysis.[1] In neutral or near-neutral solutions, the primary pathway involves the slow addition of water across the carbon-nitrogen triple bond to form urea.[1] This hydrolysis is significantly accelerated under acidic conditions.[1]

Caption: Hydrolysis of this compound to urea.

Reactions with Electrophiles

This compound's primary utility lies in its reactions with various electrophiles.

-

Reaction with Alcohols: In the presence of an acid or base catalyst, it reacts with alcohols to yield O-alkylisoureas.[1] Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by the alcohol.[1]

-

Reaction with Isothiocyanates: The compound undergoes nucleophilic addition to the electrophilic carbon of isothiocyanates.[1] Subsequent desulfurization of the intermediate leads to the formation of substituted cyanamides.[1]

-

Precursor for Heterocycles: As a fundamental reagent for producing substituted cyanamides, it serves as an instrumental building block for a variety of heterocyclic compounds, many of which are core structures in pharmaceuticals and agrochemicals.[1]

Stability and Decomposition

The parent compound, cyanamide, has a propensity to dimerize into 2-cyanoguanidine (dicyandiamide) or trimerize into melamine.[3][2] This process is generally inhibited by low temperatures and acidic conditions.[2] While solid this compound is more stable, its aqueous solutions can decompose over time.[1] It is also known to be moisture-sensitive.[7]

Experimental Protocols

Synthesis of this compound

Protocol 1: From Cyanamide and Sodium Hydroxide This method involves the direct neutralization of an aqueous cyanamide solution with sodium hydroxide, followed by rapid drying to isolate the solid product. This process is suitable for large-scale industrial production.[7]

-

Methodology:

-

Charge a suitable reaction vessel with a 48.5% strength aqueous solution of sodium hydroxide.[7]

-

While providing thorough stirring and external cooling to maintain an internal temperature below 25°C, slowly introduce a 49.5% strength aqueous cyanamide solution over several hours.[7]

-

Immediately after the reaction is complete, feed the resulting aqueous solution of this compound into a spray dryer.[7]

-

Operate the dryer with a heating gas inlet temperature of 110-200°C and an outlet temperature of 40-120°C.[7]

-

Collect the resulting fine, free-flowing powder, which typically has a moisture content of 1-3% by weight.[7]

-

Caption: Workflow for the synthesis of this compound.

Protocol 2: From Calcium Cyanamide and Sodium Sulfate An alternative synthesis route utilizes readily available industrial chemicals, lime nitrogen (calcium cyanamide, CaCN₂) and sodium sulfate.[8]

-

Methodology:

-

Prepare an aqueous solution of sodium sulfate.[8]

-

Add lime nitrogen (CaCN₂) to the sodium sulfate solution to initiate the reaction: CaCN₂ + Na₂SO₄ + 2H₂O → NaHCN₂ + NaHSO₄ + Ca(OH)₂.[8]

-

Filter the reaction mixture to remove the precipitated calcium hydroxide and a portion of the sodium hydrogen sulfate.[8]

-

The resulting filtrate is an aqueous solution of this compound, which can be used directly or further processed.[8]

-

Analytical Quantification

Protocol 3: HPLC with Fluorescence Detection This method is suitable for determining trace amounts of hydrogencyanamide residues in environmental samples like seawater. It involves derivatization to create a fluorescent compound that can be detected with high sensitivity.[1][9]

-

Methodology:

-

Derivatization: Treat the aqueous sample containing hydrogencyanamide with a methanolic solution of 4-chloro-7-nitrobenzofurazan (NBD-chloride).[1][9]

-

Reaction: Heat the mixture at 80°C to facilitate the derivatization reaction.[1][9]

-

Sample Cleanup: Pass the reaction mixture through a filter to remove any particulate matter.[9]

-

Analysis: Inject the filtered sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence spectrometric detector for quantification.[1][9]

-

Quantification: A limit of detection of 0.0112 mg/L has been reported for this method in seawater.[1][9]

-

Caption: Workflow for the analysis of hydrogencyanamide.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. The following information is based on available Safety Data Sheets (SDS).

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. | [5][6] |

| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352 | [5] |

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including a dust mask (e.g., N95), chemical safety goggles, and gloves to prevent skin and eye contact.[5][11]

-

Handling: Avoid dust formation during handling.[11] Keep the substance dry and away from incompatible materials.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[5][10] Store away from acids and strong oxidizing agents.[10][11]

-

Incompatibilities: The most critical incompatibility is with acids. Contact with acids liberates highly toxic hydrogen cyanide gas. [10][12][13] It is also incompatible with strong oxidizing agents and bases.[11]

Conclusion

This compound is a pivotal reagent in modern organic synthesis, valued for its high nucleophilicity and its role as a precursor to a multitude of nitrogen-containing compounds. A thorough understanding of its structure, properties, and reactivity is essential for its safe and effective use in research and development. The experimental protocols for its synthesis and analysis, as detailed in this guide, provide a practical framework for its application. Adherence to strict safety and handling procedures is paramount due to its hazardous nature, particularly its reactivity with acids. By leveraging its unique chemical characteristics, scientists can continue to develop novel molecules with significant potential in medicine and agriculture.

References

- 1. Sodium hydrogen cyanamide | 19981-17-0 | Benchchem [benchchem.com]

- 2. Cyanamide - Wikipedia [en.wikipedia.org]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Acid-catalysed hydrolysis of cyanamides: estimates of carbodi-imide basicity and tautomeric equilibrium constant between carbodi-imide and cyanamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. モノナトリウムシアナミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. US4714602A - Process for the preparation of solid sodium hydrogen cyanamide - Google Patents [patents.google.com]

- 8. CN104176746A - Synthetic method of cyanamide aqueous solution from sodium sulfate - Google Patents [patents.google.com]

- 9. epa.gov [epa.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

- 12. umbcmmecenter.umbc.edu [umbcmmecenter.umbc.edu]

- 13. camachem.com [camachem.com]

An In-depth Technical Guide to the Preparation of Monosodium Cyanamide from Cyanamide and Sodium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of monosodium cyanamide from the reaction of cyanamide with sodium hydroxide. The document details the chemical theory, experimental protocols, quantitative data, and safety precautions necessary for the successful and safe execution of this preparation.

Introduction

Monosodium cyanamide (NaHCN₂) is a versatile reagent and intermediate in organic synthesis, finding applications in the pharmaceutical and agricultural industries. It serves as a precursor for the synthesis of various guanidines, substituted cyanamides, and heterocyclic compounds. The preparation from cyanamide and sodium hydroxide is a straightforward acid-base reaction, but requires careful control of reaction conditions to prevent polymerization and decomposition of the starting material and product.

Chemical Reaction and Stoichiometry

The fundamental reaction involves the deprotonation of cyanamide (H₂NCN), a weak acid, by a strong base, sodium hydroxide (NaOH), to yield monosodium cyanamide and water.

Reaction: H₂NCN + NaOH → NaHCN₂ + H₂O

The stoichiometry of this reaction is a 1:1 molar ratio of cyanamide to sodium hydroxide.

Experimental Protocols

Two primary experimental approaches are presented, reflecting both laboratory-scale synthesis from aqueous cyanamide and a common industrial method starting from calcium cyanamide.

Protocol 1: Preparation from Aqueous Cyanamide Solution

This protocol is adapted from established industrial processes for preparing solid monosodium cyanamide.[1]

Materials:

-

49.5% Aqueous cyanamide solution

-

48.5% Technical grade sodium hydroxide solution

-

Ice bath

-

Three-necked flask equipped with a mechanical stirrer and a dropping funnel

Procedure:

-

Place 5196 g (63 moles) of 48.5% strength sodium hydroxide solution into a 10 L three-necked flask.

-

Cool the flask in an ice bath to maintain a low temperature.

-

With thorough stirring and external cooling, add 5096 g (60 moles) of 49.5% strength aqueous cyanamide solution dropwise from the dropping funnel over 4.5 hours.

-

Carefully monitor the internal temperature throughout the addition and ensure it does not exceed 25°C.

-

The resulting solution contains aqueous monosodium cyanamide. For the isolation of solid monosodium cyanamide, this solution can be fed into a spray drier.[1] The inlet temperature of the drying air is typically around 158°C, with a waste air temperature of 98-99°C.[1]

Protocol 2: In Situ Generation from Calcium Cyanamide

This protocol describes the generation of a sodium cyanamide solution from calcium cyanamide, which is then used in a subsequent reaction. This method is common for syntheses where the isolation of pure monosodium cyanamide is not required.[2]

Materials:

-

Lime-nitrogen (crude calcium cyanamide)

-

Sodium hydroxide

-

Cracked ice and water

-

5 L round-bottom, two-necked flask with a mechanical stirrer

Procedure:

-

In the 5 L flask, place 660 cc of cold water and 135 g of cracked ice.

-

Slowly add 200 g of fresh lime-nitrogen with stirring.

-

Once the lime-nitrogen is thoroughly suspended, slowly add a cold solution of 110 g of sodium hydroxide in 200 cc of water with continued stirring.

-

Stir the suspension briskly for one hour. If the temperature rises above 25°C, add small amounts of ice to maintain the temperature.[2]

-

The resulting solution contains sodium cyanamide and is ready for use in further reactions.

Quantitative Data

The following table summarizes the quantitative data for the preparation of monosodium cyanamide as described in Protocol 1.

| Parameter | Value | Reference |

| Moles of Cyanamide | 60 moles | [1] |

| Moles of Sodium Hydroxide | 63 moles | [1] |

| Concentration of Cyanamide Solution | 49.5% (w/w) | [1] |

| Concentration of NaOH Solution | 48.5% (w/w) | [1] |

| Reaction Temperature | < 25°C | [1] |

| Addition Time | 4.5 hours | [1] |

Safety and Handling

Cyanamide and its solutions are toxic and can cause severe skin burns and eye damage.[3][4][5] It is essential to handle these chemicals with appropriate personal protective equipment in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat or chemical-protection suit.[3][4]

-

Handling: Avoid contact with skin, eyes, and clothing.[4][6] Do not breathe dust, gas, mist, or vapors.[3][4] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[4][6] Keep away from incompatible materials such as acids and strong oxidizing agents. Cyanamide solutions are stabilized by the addition of a buffer like monosodium phosphate to prevent self-condensation in alkaline media.[7]

-

Spills: In case of a spill, evacuate the area.[4] For solid spills, vacuum or sweep up the material, avoiding dust generation.[6] For liquid spills, absorb with an inert material and place in a suitable container for disposal.[4] Do not flush into surface water or sewer systems.[4]

-

First Aid: In case of skin contact, immediately wash with plenty of water.[3] For eye contact, rinse cautiously with water for at least 15 minutes.[3][4] If inhaled, move the person to fresh air.[3] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[3]

Visualizations

Experimental Workflow for Monosodium Cyanamide Preparation

Caption: Workflow for the synthesis of solid monosodium cyanamide.

Logical Relationship of Synthesis Steps

Caption: Decision-flow diagram for the synthesis of aqueous monosodium cyanamide.

References

- 1. US4714602A - Process for the preparation of solid sodium hydrogen cyanamide - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. download.basf.com [download.basf.com]

- 4. fishersci.de [fishersci.de]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Cyanamide - Wikipedia [en.wikipedia.org]

Reaction of Cyanamide with Sodium Hydroxide in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanamide (CH₂N₂) is a versatile and highly reactive molecule with significant applications in pharmaceutical synthesis, drug development, and as a precursor for various organic compounds.[1][2] Its reactivity in aqueous alkaline solutions, specifically with sodium hydroxide (NaOH), is of critical importance for controlling reaction pathways and optimizing the synthesis of desired products. This technical guide provides a comprehensive overview of the primary reactions of cyanamide in an aqueous sodium hydroxide solution, focusing on the competing pathways of dimerization to dicyandiamide and hydrolysis to urea. Detailed experimental protocols for studying the kinetics of these reactions are presented, along with a summary of the available quantitative data. The underlying reaction mechanisms are also discussed, supported by theoretical and experimental findings. This document is intended to serve as a valuable resource for researchers and professionals working with cyanamide, enabling a deeper understanding and control of its chemistry in alkaline environments.

Introduction

Cyanamide is a small organic molecule featuring both a nucleophilic amino group and an electrophilic nitrile group, rendering it susceptible to a variety of chemical transformations.[2] In aqueous solutions, its stability and reaction pathways are highly dependent on the pH of the medium. While acidic conditions favor the hydrolysis of cyanamide to urea, alkaline conditions, such as those created by the presence of sodium hydroxide, promote its dimerization to 2-cyanoguanidine, commonly known as dicyandiamide.[3][4]

The reaction of cyanamide with sodium hydroxide initially involves an acid-base reaction to form the sodium salt of cyanamide. The resulting cyanamide anion is a key intermediate in the subsequent dimerization reaction. Understanding the kinetics and mechanisms of these competing reactions is crucial for synthetic chemists and drug development professionals to ensure the desired product selectivity and yield. Cyanamide and its derivatives are building blocks for various pharmaceuticals, making the precise control of its reactions a key aspect of drug synthesis.[5]

This guide will delve into the core reactions of cyanamide in aqueous NaOH, present available quantitative data in a structured format, provide detailed experimental protocols for kinetic analysis, and visualize the key reaction pathways.

Core Reactions in Aqueous Sodium Hydroxide

In an aqueous solution containing sodium hydroxide, cyanamide primarily undergoes two competing reactions: dimerization and hydrolysis. The relative rates of these reactions are strongly influenced by the pH and temperature of the solution.

Dimerization to Dicyandiamide

Under alkaline conditions (pH 8-12), the predominant reaction is the dimerization of cyanamide to form dicyandiamide.[3] This reaction is catalyzed by the hydroxide ion and proceeds through the nucleophilic attack of a cyanamide anion on the carbon atom of a neutral cyanamide molecule.[1][6]

Reaction Scheme:

2 H₂NCN (in aqueous NaOH) → (H₂N)₂C=NCN

The formation of dicyandiamide is a second-order reaction with respect to the cyanamide concentration.

Hydrolysis to Urea

While more favorable under acidic conditions, the hydrolysis of cyanamide to urea can still occur in alkaline solutions, albeit typically at a slower rate compared to dimerization.

Reaction Scheme:

H₂NCN + H₂O (in aqueous NaOH) → (NH₂)₂CO

Quantitative Data

The following tables summarize the available quantitative data on the reaction of cyanamide in alkaline aqueous solutions. It is important to note that much of the detailed kinetic data comes from older literature, and modern studies with advanced analytical techniques are needed for more precise determination of rate constants under various conditions.

Table 1: Influence of pH on Cyanamide Reaction Products

| pH | Predominant Reaction | Product | Reference |

| < 2.5 | Hydrolysis | Urea | [3] |

| 2.5 - 8.5 | Stable | - | [3] |

| 8 - 12 | Dimerization | Dicyandiamide | [3] |

Table 2: Kinetic Data for Cyanamide Dimerization

| Parameter | Value/Observation | Conditions | Reference |

| Reaction Order | Second-order with respect to cyanamide | Alkaline solution | [4] |

| Rate-Limiting Step | Formation of a C-N bond between cyanamide and the cyanamide anion | Alkaline environment | [1][6] |

| pH Dependence | Rate increases with increasing pH | - | [4] |

Experimental Protocols

To facilitate further research and a deeper understanding of the reaction of cyanamide with sodium hydroxide, the following detailed experimental protocols are provided.

Kinetic Study of Cyanamide Dimerization and Hydrolysis

Objective: To determine the rate constants for the dimerization and hydrolysis of cyanamide in an aqueous sodium hydroxide solution at a specific temperature and NaOH concentration.

Materials:

-

Crystalline cyanamide (≥99% purity)

-

Sodium hydroxide (NaOH), analytical grade

-

Deionized water

-

Hydrochloric acid (HCl), standardized solution

-

Buffer solutions (pH 4, 7, 10)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Dicyandiamide standard

-

Urea standard

Equipment:

-

Thermostated reaction vessel or water bath

-

Magnetic stirrer and stir bars

-

pH meter

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reverse-phase HPLC column

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of sodium hydroxide of the desired concentration (e.g., 0.1 M, 0.5 M, 1.0 M) in deionized water.

-

Prepare a stock solution of cyanamide by dissolving a precisely weighed amount in deionized water to a known concentration (e.g., 0.2 M). Keep this solution cool to minimize premature reactions.

-

Prepare standard solutions of dicyandiamide and urea in deionized water at various known concentrations for HPLC calibration.

-

-

Reaction Setup:

-

Place a known volume of the sodium hydroxide solution into the thermostated reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25 °C, 40 °C, 55 °C).

-

Initiate the reaction by adding a known volume of the cyanamide stock solution to the NaOH solution while stirring continuously. Start a timer immediately.

-

-

Sampling:

-

At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by diluting it in a known volume of a quenching solution (e.g., a dilute HCl solution or chilled deionized water) to stop the reaction by rapidly changing the pH and temperature.

-

-

Sample Analysis (HPLC):

-

Filter the quenched samples through a 0.45 µm syringe filter.

-

Analyze the samples by HPLC to determine the concentrations of cyanamide, dicyandiamide, and urea.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 10:90 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 30 °C.

-

-

Generate calibration curves for cyanamide, dicyandiamide, and urea using the prepared standard solutions.

-

-

Data Analysis:

-

From the HPLC data, calculate the concentrations of cyanamide, dicyandiamide, and urea at each time point.

-

Plot the concentration of cyanamide versus time.

-

To determine the rate constant for the second-order dimerization reaction, plot 1/[Cyanamide] versus time. The slope of the resulting straight line will be the rate constant, k.

-

To determine the rate of urea formation, plot [Urea] versus time.

-

Reaction Mechanisms and Pathways

The reaction of cyanamide in aqueous sodium hydroxide is a well-orchestrated interplay of acid-base chemistry and nucleophilic addition. The following diagrams, generated using the DOT language, illustrate the key pathways.

Dimerization Pathway

The dimerization of cyanamide to dicyandiamide is initiated by the deprotonation of a cyanamide molecule by a hydroxide ion, forming the cyanamide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of a neutral cyanamide molecule.

Caption: The reaction pathway for the dimerization of cyanamide to dicyandiamide in the presence of NaOH.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the logical flow of the experimental protocol for studying the kinetics of the cyanamide reaction.

Caption: A workflow diagram for the kinetic analysis of the reaction of cyanamide in aqueous NaOH.

Conclusion

The reaction of cyanamide in an aqueous solution of sodium hydroxide is a complex process involving competing dimerization and hydrolysis pathways. The predominant formation of dicyandiamide under alkaline conditions is a key transformation for the synthesis of various downstream products, including pharmaceuticals. This technical guide has provided a comprehensive overview of the core reactions, summarized the available quantitative data, and presented a detailed experimental protocol for the kinetic analysis of this system. The provided reaction pathway diagrams offer a clear visualization of the underlying chemical transformations.

For researchers, scientists, and drug development professionals, a thorough understanding of these reaction dynamics is essential for process optimization, impurity control, and the efficient synthesis of cyanamide-derived molecules. Further research employing modern analytical techniques is encouraged to build upon the foundational knowledge and provide more precise kinetic data to aid in the predictive modeling and control of these important chemical reactions.

References

An In-depth Technical Guide on the Stability and Decomposition of Aqueous Sodium Hydrogencyanamide Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of aqueous sodium hydrogencyanamide (NaHNCN) solutions. Understanding the chemical behavior of this versatile reagent is critical for its effective application in pharmaceutical synthesis, agriculture, and other industrial processes. This document outlines the primary decomposition pathways, influencing factors, and analytical methodologies pertinent to ensuring its optimal use and storage.

Introduction

This compound, the salt of cyanamide, is a highly reactive compound valued as a precursor in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility is intrinsically linked to its stability in aqueous solutions, where it is susceptible to decomposition via several pathways. The predominant reactions are hydrolysis to form urea and dimerization to produce dicyandiamide (DCD).[2][3] The prevalence of each pathway is highly dependent on the solution's conditions, primarily pH and temperature.[4][5] Consequently, controlling these parameters is essential for maintaining the integrity and reactivity of this compound solutions for their intended applications.

Decomposition Pathways

Aqueous solutions of this compound are inherently unstable and can undergo decomposition through two main competing reactions: hydrolysis and dimerization.[1][3]

2.1 Hydrolysis to Urea

In the presence of water, particularly under acidic or near-neutral conditions, the cyanamide anion undergoes hydrolysis.[1][2] This reaction involves the addition of a water molecule across the carbon-nitrogen triple bond, resulting in the formation of urea.[2] The hydrolysis process is significantly catalyzed by acidic conditions.[1][6]

2.2 Dimerization to Dicyandiamide (DCD)

Under alkaline conditions, typically at a pH above 8, the dominant decomposition pathway is the dimerization of cyanamide to form 2-cyanoguanidine, commonly known as dicyandiamide.[3][4][7][8] This reaction is catalyzed by bases and proceeds readily at a pH of 9.0 to 10.0.[5][7] The formation of dicyandiamide is a concern as it represents a loss of the active cyanamide moiety and can lead to unwanted byproducts in synthetic processes.

Figure 1: pH-Dependent Decomposition of this compound.

Factors Affecting Stability

The stability of aqueous this compound solutions is a multifactorial issue. The key parameters that must be controlled are pH, temperature, and the presence of stabilizers.

3.1 Effect of pH

The pH of the solution is the most critical factor governing the stability and decomposition pathway of this compound.[3][5]

-

Acidic pH (below 3): Rapid hydrolysis to urea occurs.[5]

-

Slightly Acidic to Neutral pH (3 to 7): This range offers the greatest stability. Commercially available solutions are typically stabilized to a pH of about 4.0 to 4.5, which is considered the range of highest stability.[3][5]

-

Alkaline pH (above 7): Dimerization to dicyandiamide becomes the predominant reaction, especially between pH 9.0 and 10.0.[5][7]

3.2 Effect of Temperature

Elevated temperatures accelerate the rate of decomposition. Commercially prepared cyanamide solutions can generally be stored for about six months at temperatures between 10 and 20°C before a significant decrease in the cyanamide content is observed.[5] Storage at higher temperatures, such as 30°C and 40°C, leads to considerably faster degradation.[9] Dimerization, being an exothermic reaction, can be promoted by temperatures above 40°C.[10]

3.3 Use of Stabilizers

To counteract the inherent instability, stabilizers are often added to commercial this compound solutions. These stabilizers work by maintaining the pH within the optimal range for stability.

-

Phosphate Buffers: These are commonly used to maintain the pH in the desired acidic range.[11]

-

Magnesium Salts: Divalent magnesium cations, in the form of salts like magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄), have been shown to significantly enhance the storage stability of aqueous cyanamide solutions.[5][9] The addition of these salts helps to maintain the pH between 3.5 and 4.5.[5]

Quantitative Data on Stability

The following tables summarize the key parameters related to the stability of aqueous cyanamide solutions.

Table 1: Effect of pH on Decomposition Pathway

| pH Range | Predominant Decomposition Pathway | Primary Product | Stability |

| < 3 | Hydrolysis | Urea | Unstable |

| 3 - 5 | Minimal Decomposition | - | Most Stable[5] |

| > 8 | Dimerization | Dicyandiamide | Unstable |

| 9 - 10 | Rapid Dimerization | Dicyandiamide | Very Unstable[5][7] |

Table 2: Storage Stability of a 50% Aqueous Cyanamide Solution

| Storage Temperature (°C) | Additive | Stability Duration | Reference |

| 10 - 20 | Standard Stabilizers | Approx. 6 months | [5] |

| 30 | 0.24% MgCl₂ | Significantly more stable than without additive | [9] |

| 40 | 0.24% MgCl₂ | Significantly more stable than without additive | [9] |

Experimental Protocols for Analysis

The quantitative analysis of this compound and its primary decomposition products, dicyandiamide and urea, is crucial for stability studies and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and effective method employed for this purpose.[12][13]

5.1 HPLC Method for Cyanamide, Dicyandiamide, and Urea

This section outlines a general protocol based on established methods for the simultaneous analysis of cyanamide, dicyandiamide, and urea.

-

Instrumentation:

-

Chromatographic Conditions:

-

Column: A reversed-phase C30 column or a normal-phase Primesep S column can be used.[12][15] An Inertsil ODS-SP column has also been reported.[16]

-

Mobile Phase: A simple mobile phase of 100% purified water or a mixture of acetonitrile and water can be effective.[12][15] For some applications, a 5% methanol aqueous solution is used.[16]

-

Flow Rate: Typically in the range of 0.3 to 1.0 mL/min.[16]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[12][16]

-

Detection: UV detection at a wavelength of 200 nm or 240 nm.[15][16]

-

Injection Volume: 20 µL.[16]

-

-

Standard and Sample Preparation:

-

Standard Stock Solutions: Prepare individual stock solutions of cyanamide, dicyandiamide, and urea of known concentrations in the mobile phase or purified water.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

-

Sample Preparation: Dilute the aqueous this compound solution to be analyzed with the mobile phase to a concentration within the calibration range. Direct injection without extensive pretreatment is often possible.[14][16]

-

-

Analysis and Quantification:

-

Inject the calibration standards into the HPLC system to generate a standard curve by plotting peak area against concentration for each analyte.

-

Inject the prepared sample solutions.

-

Identify and quantify the amounts of cyanamide, dicyandiamide, and urea in the samples by comparing their peak areas to the respective standard curves.

-

Figure 2: Experimental Workflow for HPLC-based Stability Analysis.

Conclusion

The stability of aqueous this compound solutions is a critical parameter that dictates their efficacy and shelf-life. The primary decomposition pathways, hydrolysis to urea and dimerization to dicyandiamide, are predominantly controlled by the solution's pH and temperature. Optimal stability is achieved in a slightly acidic pH range of 3 to 5, with commercially available solutions often buffered to a pH of 4.0-4.5.[3][5] The use of stabilizers, such as magnesium salts, can further enhance storage stability, especially at ambient temperatures.[9] For researchers, scientists, and professionals in drug development, a thorough understanding and careful control of these factors, verified through reliable analytical methods like HPLC, are imperative for the successful application of this important chemical intermediate.

References

- 1. Sodium hydrogen cyanamide | 19981-17-0 | Benchchem [benchchem.com]

- 2. What is the mechanism of Cyanamide? [synapse.patsnap.com]

- 3. alzchem.com [alzchem.com]

- 4. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. 2-Cyanoguanidine - Wikipedia [en.wikipedia.org]

- 9. US4477421A - Process for the stabilization of aqueous cyanamide solutions - Google Patents [patents.google.com]

- 10. ICSC 0424 - CYANAMIDE [inchem.org]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. CN110618227A - Method for detecting dicyandiamide content in cyanamide solution by using HPLC method - Google Patents [patents.google.com]

- 15. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]

- 16. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]

The Trajectory of a Versatile Molecule: An In-depth Technical Guide to the Historical Development of Sodium Hydrogen Cyanamide Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development of sodium hydrogen cyanamide (NaHNCN) research, tracing its journey from early synthesis to its diverse applications and toxicological understanding. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this versatile compound plays a role.

Early Synthesis and Methodological Evolution

The synthesis of sodium hydrogen cyanamide has evolved significantly since its initial preparation, driven by the need for purer products and more efficient, scalable methods.

Foundational Synthesis: The Drechsel Method (1875)

The earliest documented synthesis of sodium hydrogen cyanamide dates back to 1875 by E. Drechsel.[1][2] This classic acid-base reaction involved the deprotonation of the weakly acidic cyanamide with a strong base, specifically sodium alkoxides like sodium methylate or sodium ethylate, in an alcoholic solvent.[1] A critical aspect of this method was the necessity for anhydrous reagents and solvents to achieve a high-purity product.[1] While effective, this reliance on anhydrous conditions rendered the process cumbersome and expensive for large-scale production.[1]

Advancements in Synthesis: Alternative Bases and Solvents

To overcome the limitations of the Drechsel method, researchers explored alternative bases and solvent systems. A notable development was the use of anhydrous sodium hydroxide as the base in aliphatic alcohols with 3 to 6 carbon atoms as solvents.[2] This approach still yielded highly pure sodium hydrogen cyanamide but continued to necessitate the use of solid reactants.[2]

A significant leap towards a more industrially viable process involved the reaction of aqueous solutions of cyanamide and sodium hydroxide.[2] However, this presented a new challenge: the resulting aqueous solutions of sodium hydrogen cyanamide were unstable and prone to decomposition at room temperature, forming byproducts such as urea, ammonia, sodium carbonate, and dicyandiamide.[2] This instability required extremely gentle concentration conditions in a vacuum to isolate the product.[2]

Industrial Scale Production: Spray Drying Technology

A major breakthrough in the large-scale production of solid sodium hydrogen cyanamide was the introduction of spray drying technology.[2] This process involves reacting aqueous cyanamide solution with sodium hydroxide solution and then immediately feeding the resulting solution or suspension into a spray dryer.[2] The use of heating gases, such as air, allows for the rapid removal of water, yielding a pulverulent product with good flow properties, purity, and storage stability in an industrially simple manner.[2]

Physicochemical Properties and Purification

Sodium hydrogen cyanamide is a colorless, highly hygroscopic solid that reacts quickly with atmospheric carbon dioxide.[3] Its high reactivity makes it a versatile reagent but also necessitates careful handling and storage.[3]

Purification of sodium hydrogen cyanamide is crucial to ensure its suitability for various applications. Common impurities include unreacted starting materials, byproducts of synthesis, and degradation products.[1] Recrystallization is a widely used purification technique.[1] Given its high solubility in water, a mixed solvent system of water and a less polar solvent, such as ethanol or methanol, is often employed.[1] The addition of the organic solvent reduces the solubility of the inorganic salt, facilitating its crystallization upon cooling.[1]

Key Applications in Research and Industry

Sodium hydrogen cyanamide has found utility in a diverse range of applications, from a building block in chemical synthesis to a key component in agricultural practices.

Chemical Synthesis

Sodium hydrogen cyanamide is a versatile reagent in chemical synthesis.[1][3] It serves as a starting material for the synthesis of other important compounds, including sodium cyanamide (Na₂CN₂) and sodium dicyanamide.[1][4] It is also used in the generation of cyanonitrene, a reactive intermediate, which was investigated in 1982.[1][5] Furthermore, it has been employed as an activator for hydrogen peroxide in bleaching processes.[3]

Agriculture: Hydrogen Cyanamide as a Plant Growth Regulator

A significant application of the related compound, hydrogen cyanamide (H₂NCN), derived from sodium hydrogen cyanamide, is in agriculture as a plant growth regulator.[6][7] It is particularly used to break bud dormancy in deciduous plants like grapevines, kiwifruit, cherries, and blueberries.[6][8][9] This application allows for more uniform budbreak, flowering, and fruit maturity, which is especially valuable for advancing harvest times in cooler climates and increasing crop yields.[6][8][9]

Table 1: Effect of Hydrogen Cyanamide on Grapevine Budbreak

| Treatment | Budbreak Rate after 8 days (%) |

| Water (Control) | 0 |

| Pruning (P) | 33.3 |

| 1% Hydrogen Cyanamide (HC) | 53.3 |

| Pruning + 1% Hydrogen Cyanamide (PHC) | 95.3 |

Source:[8]

Other Industrial Uses

Research has also explored the creation of stable suspensions of sodium hydrogen cyanamide in high-boiling ether alcohols to improve its handling and metering in industrial settings.[3] This addresses the challenges posed by the fine, dusty nature of the solid and its sensitivity to atmospheric components.[3]

Toxicological Research and Safety Profile

The widespread use of hydrogen cyanamide, particularly in agriculture, has necessitated extensive toxicological research to understand its health effects and establish safe handling practices.

Hydrogen cyanamide is classified in the highest toxicity category by the U.S. Environmental Protection Agency (EPA) due to its corrosive effects on the skin and eyes.[7] Acute exposure can cause severe irritation and ulceration of the skin, eyes, gastrointestinal tract, and respiratory tract.[10][11] Systemic toxic effects on the liver, kidneys, and hematopoietic system have also been reported.[7][10]

A notable toxicological characteristic of cyanamide is its inhibition of the enzyme aldehyde dehydrogenase.[10] This inhibition leads to the accumulation of acetaldehyde if exposure coincides with alcohol consumption, resulting in "acetaldehyde syndrome," characterized by symptoms such as vomiting, parasympathetic hyperactivity, dyspnea, hypotension, and confusion.[11]

Table 2: Reported Symptoms and Signs Following Acute Hydrogen Cyanamide Exposure in a Clinical Study

| Symptom/Sign Category | Percentage of Cases (%) |

| Dermatologic | 67.5 |

| Neurological | 65.1 |

| Respiratory | 55.8 |

| Gastrointestinal | Not specified in this format |

| Cardiovascular | Not specified in this format |

| Ocular | 39.5 |

Source:[12]

Experimental Protocols

Synthesis of Solid Sodium Hydrogen Cyanamide via Spray Drying

Objective: To prepare solid sodium hydrogen cyanamide from aqueous solutions of cyanamide and sodium hydroxide.

Materials:

-

48.5% strength technical grade sodium hydroxide solution

-

49.5% strength aqueous cyanamide solution

-

10 L three-necked flask

-

Stirring apparatus

-

External cooling system

-

Centrifugal atomizer (spray dryer) with controlled air inlet temperature and flow rate

Procedure:

-

6,196 g (63 moles) of 48.5% strength sodium hydroxide solution is placed in a 10 L three-necked flask.

-

With thorough stirring and external cooling to maintain an internal temperature below 25°C, 5,096 g (60 moles) of 49.5% strength aqueous cyanamide solution is introduced over the course of 4.5 hours.

-

The resulting reaction solution is then fed into a centrifugal atomizer at a rate of 2,375 g/hour over 4 hours and 20 minutes.

-

The inlet temperature of the air is maintained at 158°C (85 kg of air/hour), with a waste air temperature of 98°-99°C.

-

The solid, pulverulent sodium hydrogen cyanamide is collected from the drier. If necessary, the product can be subjected to after-drying.[2]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Hydrogen Cyanamide in Breaking Bud Dormancy

Hydrogen cyanamide's effect on breaking bud dormancy is believed to involve the transient activation of gene expression and the accumulation of reactive oxygen and nitrogen species.[8]

Caption: Proposed signaling pathway for hydrogen cyanamide-induced bud dormancy break.

Experimental Workflow for Investigating Hydrogen Cyanamide Toxicity

A typical workflow for investigating the acute toxicity of hydrogen cyanamide in a clinical setting involves several key stages.

Caption: Experimental workflow for clinical assessment of acute hydrogen cyanamide toxicity.

Logical Relationships in Synthesis and Application

The development and application of sodium hydrogen cyanamide and its derivatives follow a logical progression from fundamental chemistry to real-world impact.

Caption: Logical relationship from synthesis to the safe application of sodium hydrogen cyanamide.

References

- 1. Sodium hydrogen cyanamide | 19981-17-0 | Benchchem [benchchem.com]

- 2. US4714602A - Process for the preparation of solid sodium hydrogen cyanamide - Google Patents [patents.google.com]

- 3. US4846997A - Stable suspensions of sodium hydrogen cyanamide - Google Patents [patents.google.com]

- 4. Cyanamide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrogen Cyanamide: Uses, Safety & Chemical Insights [accio.com]

- 7. ejom.journals.ekb.eg [ejom.journals.ekb.eg]

- 8. Hydrogen cyanamide breaks grapevine bud dormancy in the summer through transient activation of gene expression and accumulation of reactive oxygen and nitrogen species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Update: hydrogen cyanamide-related illnesses--Italy, 2002-2004 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Sodium Hydrogen Cyanamide: A Versatile Precursor in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen cyanamide (NaHNCN), the monosodium salt of cyanamide, is a highly versatile and reactive precursor in organic synthesis. Its unique molecular structure, featuring a nucleophilic nitrogen atom and an electrophilic nitrile group, allows it to participate in a wide array of chemical transformations. This guide provides an in-depth exploration of the applications of sodium hydrogen cyanamide in the synthesis of diverse organic molecules, including substituted cyanamides, guanidine derivatives, and various heterocyclic systems. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights and a clear overview of its synthetic potential.

Core Reactions and Synthetic Applications

Sodium hydrogen cyanamide's utility as a synthetic precursor stems from its ability to act as a potent nucleophile, readily reacting with a variety of electrophiles. This reactivity is the foundation for the construction of key functional groups and molecular scaffolds of significant interest in medicinal and agricultural chemistry.

Synthesis of Substituted Cyanamides

One of the most fundamental applications of sodium hydrogen cyanamide is in the synthesis of N-substituted cyanamides. These compounds are valuable intermediates that can be further elaborated into more complex structures.

Sodium hydrogen cyanamide undergoes facile N-alkylation upon reaction with alkyl halides. This reaction provides a straightforward route to monosubstituted and, through subsequent alkylation, disubstituted cyanamides.

Experimental Protocol: General Procedure for N-Alkylation of Sodium Hydrogen Cyanamide

A solution of sodium hydrogen cyanamide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is treated with an alkyl halide (e.g., alkyl bromide or iodide). The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification is generally achieved by column chromatography.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Sodium Hydrogen Cyanamide | Alkyl Halide (R-X) | DMF | 25-60 | 2-12 | N-Alkylcyanamide | 60-90 |

Note: Yields are typical and can vary depending on the specific substrate and reaction conditions.

N-Acylcyanamides, which are important building blocks for the synthesis of various heterocycles and guanidine derivatives, can be prepared from sodium hydrogen cyanamide. A notable method involves the reaction of carboxylic acids with sodium hydrogen cyanamide in the presence of triphenylphosphine and trichloroisocyanuric acid[1].

Experimental Protocol: Synthesis of N-Acylcyanamides [1]

To a solution of a carboxylic acid (1.0 mmol), triphenylphosphine (1.2 mmol), and sodium cyanamide (1.5 mmol) in a suitable solvent under an inert atmosphere, trichloroisocyanuric acid (0.4 mmol) is added portion-wise. The reaction is typically stirred at room temperature for a short period (e.g., 15-30 minutes). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

| Reactant 1 | Reactants 2 & 3 | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |

| Carboxylic Acid | NaHNCN, PPh₃, TCCA | Dichloromethane | Room Temp. | 15-30 | N-Acylcyanamide | 80-95 |

TCCA = Trichloroisocyanuric acid

Synthesis of Guanidine Derivatives

The guanidine moiety is a key structural feature in many biologically active molecules. Sodium hydrogen cyanamide serves as a direct and efficient precursor for the synthesis of a wide range of substituted guanidines through its reaction with amines.

Experimental Protocol: General Procedure for the Synthesis of Guanidines

An amine or its corresponding hydrochloride salt is reacted with sodium hydrogen cyanamide in a suitable solvent. The reaction may be carried out at room temperature or require heating, depending on the reactivity of the amine. In some procedures, a Lewis acid catalyst may be employed to enhance the electrophilicity of the cyanamide. The resulting guanidinium salt can be isolated or neutralized to afford the free guanidine base.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Amine/Amine HCl | Sodium Hydrogen Cyanamide | Various | 25-100 | 4-24 | Substituted Guanidine | 50-85 |

Note: Specific conditions and yields are highly dependent on the substrates.

Synthesis of Heterocycles

Sodium hydrogen cyanamide is a valuable building block for the construction of various nitrogen-containing heterocyclic systems. Its bifunctional nature allows it to participate in cyclization and cycloaddition reactions.

2-Aminobenzimidazoles, a scaffold present in numerous pharmaceuticals, can be synthesized from o-phenylenediamines and cyanamide, for which sodium hydrogen cyanamide can serve as a reactive equivalent.

Experimental Protocol: Synthesis of 2-Aminobenzimidazoles (General Concept)

A solution of an o-phenylenediamine derivative is reacted with sodium hydrogen cyanamide in a suitable solvent, often with acid catalysis. The reaction typically requires heating to promote the cyclization and dehydration steps. The product precipitates upon cooling or after adjusting the pH of the reaction mixture.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| o-Phenylenediamine | Sodium Hydrogen Cyanamide | Ethanol/Acid | Reflux | 3-8 | 2-Aminobenzimidazole | 60-90 |

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key logical workflows for the synthesis of important compound classes starting from sodium hydrogen cyanamide.

Caption: Logical workflow for the synthesis of N-Alkyl and N-Acylcyanamides.

Caption: General workflow for the synthesis of substituted guanidines.

Caption: Logical pathway for 2-Aminobenzimidazole synthesis.

Conclusion

Sodium hydrogen cyanamide is a cost-effective and highly reactive precursor with broad applicability in organic synthesis. Its ability to serve as a versatile building block for the introduction of the cyanamide and guanidine functionalities makes it an invaluable tool for the construction of a diverse range of organic molecules, including those with significant potential in drug discovery and development. The synthetic pathways outlined in this guide, while representing a fraction of its total utility, highlight the core reactivity and provide a foundation for further exploration of this important synthetic intermediate. Future research will undoubtedly continue to uncover new and innovative applications for sodium hydrogen cyanamide in the synthesis of complex and biologically active compounds.

References

A Technical Guide to Nucleophilic Substitution Reactions Involving Cyanide Ions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a nitrile (-C≡N) group into a molecular framework is a cornerstone of modern organic synthesis. Nitriles are versatile synthetic intermediates that can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides. Furthermore, the nitrile moiety is a key pharmacophore in numerous approved therapeutic agents, valued for its ability to modulate pharmacokinetic profiles and participate in crucial binding interactions.[1] Nucleophilic substitution reactions utilizing the cyanide ion (CN⁻) as a nucleophile represent one of the most direct and fundamental methods for forming carbon-carbon bonds and synthesizing these valuable nitrile compounds.[2][3]

This technical guide provides an in-depth examination of nucleophilic substitution reactions involving cyanide ions. It covers the core reaction mechanisms, details various experimental methodologies, presents quantitative data for key transformations, and explores the strategic application of these reactions in the context of drug discovery and development.

Core Concepts and Mechanisms

The cyanide ion is a potent nucleophile due to the lone pair of electrons and the formal negative charge on the carbon atom.[4][5] It readily participates in nucleophilic substitution reactions with suitable electrophiles, most commonly alkyl halides. These reactions primarily proceed via two distinct mechanisms: Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution). The prevailing mechanism is dictated by the structure of the substrate, the reaction conditions, and the nature of the solvent.[6][7]

The Sₙ2 Mechanism

The Sₙ2 reaction is a single-step process where the cyanide nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[4][8] This concerted mechanism involves the simultaneous formation of the new C-CN bond and the cleavage of the C-X (halide) bond.[4][8]

This pathway is characteristic of primary and, to a lesser extent, secondary alkyl halides due to the need for the nucleophile to access the reaction center without significant steric hindrance.[7][9] A key stereochemical outcome of the Sₙ2 mechanism is the inversion of configuration at the chiral center.[9]

Caption: Sₙ2 mechanism: a single, concerted step.

The Sₙ1 Mechanism

In contrast, the Sₙ1 mechanism is a two-step process favored by tertiary and some secondary alkyl halides.[10][11] The first and rate-determining step involves the spontaneous, heterolytic cleavage of the C-X bond to form a planar carbocation intermediate.[8][11] In the second, rapid step, the cyanide nucleophile attacks the carbocation. Since the nucleophile can attack from either face of the planar carbocation, the Sₙ1 reaction typically leads to a racemic or near-racemic mixture of products if the starting material is chiral.[10]

Caption: Sₙ1 mechanism: a two-step process via a carbocation.

Factors Influencing the Reaction Pathway

The choice between Sₙ1 and Sₙ2 pathways is a critical consideration for reaction design. Several factors, including substrate structure, solvent polarity, and the nature of the cyanide source, determine the outcome.

Caption: Factors governing the Sₙ1 versus Sₙ2 reaction pathway.

Key Methodologies and Experimental Protocols

The practical application of cyanide nucleophilic substitution encompasses a range of methodologies, from classical approaches to modern transition-metal-catalyzed processes.

Kolbe Nitrile Synthesis (Aliphatic Substrates)

The reaction of an alkyl halide with a metal cyanide, known as the Kolbe nitrile synthesis, is the quintessential method for preparing alkyl nitriles.[12]

Typical Experimental Protocol: Synthesis of Butanenitrile from 1-Bromopropane

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser. All glassware must be thoroughly dried.[13][14][15]

-

Reagent Charging: The flask is charged with sodium or potassium cyanide (1.1 eq.) and a polar solvent such as ethanol.[13][15][16] The use of an ethanolic solvent is crucial to minimize the competing hydrolysis reaction that can occur in the presence of water, which would lead to alcohol formation.[13][14][15]

-

Substrate Addition: 1-Bromopropane (1.0 eq.) is added to the cyanide solution.

-

Reaction Conditions: The mixture is heated to reflux and maintained at that temperature with stirring for several hours.[13][14][16] Reaction progress can be monitored by techniques such as TLC or GC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The final product, butanenitrile, is isolated by distillation.

Palladium-Catalyzed Cyanation (Aromatic Substrates)

The direct nucleophilic substitution of cyanide on unactivated aryl halides is generally not feasible. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of aryl nitriles.[17] These methods often use less toxic cyanide sources and exhibit broad functional group tolerance.[18]

Caption: Experimental workflow for a typical Pd-catalyzed cyanation.

Typical Experimental Protocol: Pd-Catalyzed Cyanation of an Aryl Bromide

-

Inert Atmosphere: A pressure tube or sealed vial equipped with a magnetic stir bar is charged with the aryl bromide (1.0 eq.), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 eq.) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.35 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., dppf).[17][19][20]

-

Solvent Addition: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon). Anhydrous, degassed solvent such as DMF or acetonitrile is added via syringe.[19][20]

-

Reaction Conditions: The reaction mixture is heated to 100-140 °C with vigorous stirring for 12-24 hours.[17][18][19]

-

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts. The filtrate is washed with water or an aqueous solution (e.g., ammonium hydroxide to quench excess cyanide) and brine. The organic layer is dried, concentrated, and the resulting crude product is purified by silica gel column chromatography to afford the pure aryl nitrile.

Quantitative Data Summary

The efficiency of cyanation reactions is highly dependent on the specific substrates and conditions employed. The following tables summarize representative quantitative data from the literature.

Table 1: Sₙ2 Cyanation of Various Alkyl Halides

| Substrate | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromobutane | NaCN | DMSO | 155 | 0.3 | 93 | L. Friedman, H. Shechter (1960) J. Org. Chem. 25 (6): 877–879 |

| 1-Chlorooctane | NaCN | DMSO | 140-160 | 1.5 | 96 | L. Friedman, H. Shechter (1960) J. Org. Chem. 25 (6): 877–879 |

| Benzyl Chloride | KCN | Ethanol | Reflux | 4 | 85-90 | Organikum, 22nd Ed. |

| 1-Bromo-3-phenylpropane | NaCN | DMSO | 80 | 2 | 95 | L. Friedman, H. Shechter (1960) J. Org. Chem. 25 (6): 877–879 |

Table 2: Palladium-Catalyzed Cyanation of Aryl Halides

| Substrate | Cyanide Source | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | t-BuOH/H₂O | 120 | 95 | Schareina, T. et al. (2007) Chem. Commun., 1407-1409 |

| 4-Chloroanisole | K₄[Fe(CN)₆] | Pd-ZnFe₂O₄ | DMF | 100 | 85 | [17] |

| 1-Bromo-4-nitrobenzene | NaCN | Pd(PPh₃)₄ | THF/MeCN | 70 | 99 | [20] |

| 2-Bromopyridine | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF | 120 | 88 | Anderson, K. W. et al. (2006) Angew. Chem. Int. Ed., 45, 6523-6527 |

Applications in Drug Development

The nitrile group is a valuable functional group in medicinal chemistry, often acting as a bioisostere for carbonyl groups or as a hydrogen bond acceptor.[1] Its incorporation can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic properties such as increased solubility and bioavailability.[1] Consequently, nucleophilic cyanation reactions are frequently employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Examples of Nitrile-Containing Drugs:

-

Letrozole: An aromatase inhibitor used to treat breast cancer. Its synthesis involves the formation of a key benzonitrile intermediate.

-

Vildagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, which features a cyanopyrrolidine moiety.

-

Darolutamide: A nonsteroidal androgen receptor antagonist for prostate cancer, containing a crucial cyano-substituted aromatic ring that is key to its pharmacophore.[1]

The ability to introduce a nitrile group at various stages of a synthetic sequence, including late-stage functionalization, makes nucleophilic cyanation a critical tool for generating compound libraries for structure-activity relationship (SAR) studies.[1] The development of robust and scalable cyanation methods, such as those using phase-transfer catalysis or non-toxic cyanide sources like K₄[Fe(CN)₆], is of paramount importance for process chemistry and the large-scale manufacturing of drugs.[18][21]